Chromium sulfide (Cr2S3)

Overview

Description

Chromium (III) sulfide is an inorganic compound with the formula Cr2S3 . It is a brown-black solid . Chromium sulfides are usually nonstoichiometric compounds, with formulas ranging from CrS to Cr0.67S (corresponding to Cr2S3) .

Synthesis Analysis

Chromium (III) sulfide can be prepared through the reaction of a stoichiometric mixture of the elements at 1000 °C . It has also been synthesized from single and multi-source precursors . A recent study reported the synthesis of one-unit-cell of non-layered chromium sulfide using an interface modulated strategy .Molecular Structure Analysis

According to X-ray crystallography, its structure is a combination of that of nickel arsenide (1:1 stoichiometry) and Cd(OH)2 (1:2 stoichiometry). Some metal-metal bonding is indicated by the short Cr-Cr distance of 2.78 Å .Chemical Reactions Analysis

Chromium (III) sulfide is a solid that is insoluble in water . The interfacial interaction between chromium sulfide and substrate induces the intralayer-sliding of self-intercalated chromium atoms and breaks the space reversal symmetry .Physical And Chemical Properties Analysis

Chromium (III) sulfide has a molar mass of 200.19 g/mol . It appears as a brown to black powder . It is odorless and insoluble in water . It has a density of 3.77 g/cm3 and a melting point of 1350 °C .Scientific Research Applications

Photocatalytic Applications

Chromium sulfide (Cr2S3) has been used in the field of photocatalysis. It has been synthesized from single and multi-source precursors. The synthesized Cr2S3 nanoparticles exhibit higher activity than their bulk material for the photocatalytic degradation of organic dyes under visible-light irradiation. This includes dyes such as malachite green (MG), methylene blue (MB), rhodamine B (RhB), methyl violet (MV), and methyl orange (MO). The dyes MV, MG, MB, and RB were almost diminished or decolorized by Cr2S3 within 110, 90, 100, and 130 minutes, respectively .

Electrocatalytic Activity

Cr2S3 has been used in the development of electrocatalysts for the Oxygen Evolution Reaction (OER). The as-obtained catalyst exhibits a very good OER activity requiring overpotentials of only 230 mV and 300 mV to deliver current densities of 10 mA cm−2 and 30 mA cm−2, respectively, with robust stability .

Information Storage Technology

The unique physical and chemical properties of Chromium Sulfide Cr2S3 Powder have been utilized in the development of a new two-dimensional multi-iron material. This breakthrough has provided a new way and method for the future development of information storage technology .

Supercapacitor Applications

Chromium sulfide nanoparticles have been synthesized for investigating their supercapacitor applications. The CV curves revealed the pseudocapacitive behavior of Chromium sulfide nanoparticles with a maximum specific capacitance of 522.84 F/g at the scan rate of 5 mV/s, and 710.90 F/g at the current .

Mechanism of Action

Target of Action

Chromium sulfide (Cr2S3) is an inorganic compound that primarily interacts with other elements and compounds during high-temperature reactions . Its primary targets are therefore the reactants in these high-temperature processes.

Mode of Action

Chromium sulfide can be formed by the reaction of chromium metal with sulfur or hydrogen sulfide at high temperatures . It may also be formed by reacting chromium(III) chloride with H2S, reducing chromium(III) sulfide with hydrogen, or by double replacement reaction of lithium sulfide with chromium(II) chloride . The compound forms black hexagonal crystals .

Biochemical Pathways

For instance, it has been used as a catalyst in certain reactions .

Pharmacokinetics

Chromium sulfide is insoluble in water Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are limited

Result of Action

The primary result of chromium sulfide’s action is the formation of a solid, insoluble compound that has a brown-black color . It forms nonstoichiometric compounds, with formulas ranging from CrS to Cr0.67S (corresponding to Cr2S3) .

Future Directions

Chromium sulfide has potential applications in non-volatile memories and sensors . It has been extended to the fields of photovoltaics for efficient renewable energy harvesting and synaptic devices for powerful neuromorphic computing . The development of a one-unit-cell of non-layered chromium sulfide introduces a new route for realizing magnetism in 2D limit and provides more application potential in 2D spintronics .

properties

IUPAC Name |

chromium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBULDCSVZCUQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

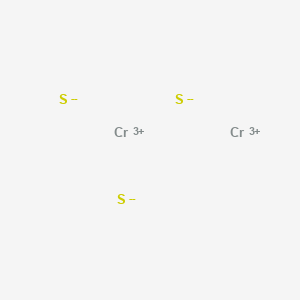

[S-2].[S-2].[S-2].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2S3 | |

| Record name | chromium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893164 | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Steel-gray solid; [MSDSonline] | |

| Record name | Chromium(III) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chromium(3+);trisulfide | |

CAS RN |

12018-22-3 | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichromium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)